molecular formula C16H11F3N6O4 B048348 N10-(Trifluoroacetyl)pteroic acid CAS No. 37793-53-6

N10-(Trifluoroacetyl)pteroic acid

Cat. No.: B048348
CAS No.: 37793-53-6
M. Wt: 408.29 g/mol
InChI Key: IJGIHDXKYQLIMA-UHFFFAOYSA-N
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Chemical Reactions Analysis

N10-(Trifluoroacetyl)pteroic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

N10-(Trifluoroacetyl)pteroic acid can be compared with other folic acid derivatives such as:

Biological Activity

N10-(Trifluoroacetyl)pteroic acid, a derivative of pteroic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the trifluoroacetyl group attached to the nitrogen atom at position 10 of the pteridine ring, which enhances its pharmacological properties. This article provides an overview of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H11F3N6O4
  • Molecular Weight : 408.29 g/mol
  • CAS Number : 37793-53-6
  • Appearance : Off-white to tan powder
  • Melting Point : 270 °C (decomposes)

Synthesis

The synthesis of this compound involves the reaction of pteroic acid with trifluoroacetic anhydride under controlled conditions. The following method outlines the synthesis process:

  • Reagents : Pteroic acid (100 mg) and trifluoroacetic anhydride (2 mL).
  • Procedure : Mix in a shield tube, stir for 21 hours at 60 °C under argon, then cool and remove solvent under vacuum.
  • Purification : Use diethyl ether to precipitate the product and recrystallize from a mixture of DMF, MeOH, and EtOH.

The yield of this synthesis is approximately 16% .

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Notably, it has been studied for its potential as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in cancer therapy by altering gene expression patterns associated with tumor growth and survival.

HDAC Inhibition Studies

Research has shown that derivatives of pteroic acid can inhibit HDAC enzymes effectively:

CompoundHDAC1 InhibitionHDAC6 InhibitionHDAC8 Inhibition
Pteroate Hydroxamate2390 ± 47017.6 ± 2.2581 ± 198
Folate γ-HydroxamateNININI

NI = No significant inhibition (inhibition below 20% at 10 μM) .

These findings suggest that while this compound itself may not exhibit strong HDAC inhibition, its derivatives can be optimized for enhanced activity.

Folate Receptor Targeting

This compound has also been explored for its ability to target folate receptors (FR), which are overexpressed in various cancers. The compound can be conjugated with cytotoxic agents for selective delivery to tumor cells . A study demonstrated that conjugates formed with this compound showed improved internalization in folate receptor-positive cancer cells, enhancing their therapeutic potential.

Case Studies

  • Tumor-Homing Functionality :
    • A study evaluated the tumor-homing capabilities of pteroate-based compounds modified with trifluoroacetyl groups. Results indicated that these modifications significantly improved targeting efficiency towards FR-positive tumors .
  • Cytotoxicity Against Cancer Cells :
    • Research involving conjugates of this compound assessed their cytotoxic effects on various cancer cell lines. The results showed varying degrees of efficacy depending on the specific structural modifications made to the pteridine core .

Properties

IUPAC Name

4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N6O4/c17-16(18,19)14(29)25(9-3-1-7(2-4-9)13(27)28)6-8-5-21-11-10(22-8)12(26)24-15(20)23-11/h1-5H,6H2,(H,27,28)(H3,20,21,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGIHDXKYQLIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403885
Record name N10-(Trifluoroacetyl)pteroic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37793-53-6
Record name N10-(Trifluoroacetyl)pteroic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-10-(trifluoroacetyl)pteroic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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